molecular formula C7H12FN3 B8643567 3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE

3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE

Cat. No.: B8643567
M. Wt: 157.19 g/mol
InChI Key: OKXHUYVXPMZFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE is a heterocyclic organic compound that features a pyrazole ring substituted with a tert-butyl group at the 3-position, a fluorine atom at the 4-position, and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE typically involves the formation of the pyrazole ring followed by the introduction of the tert-butyl and fluorine substituents. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base. The fluorine atom is typically introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tert-butyl and fluorine substituents can influence its binding affinity and specificity, affecting the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)-1H-pyrazol-5-amine: Lacks the fluorine substituent, which may result in different chemical reactivity and biological activity.

    4-Fluoro-1H-pyrazol-5-amine: Lacks the tert-butyl group, which can affect its steric properties and interactions with molecular targets.

    3-(tert-Butyl)-4-chloro-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.

Uniqueness

3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE is unique due to the combination of the tert-butyl and fluorine substituents, which confer distinct steric and electronic properties. These features can enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C7H12FN3

Molecular Weight

157.19 g/mol

IUPAC Name

5-tert-butyl-4-fluoro-1H-pyrazol-3-amine

InChI

InChI=1S/C7H12FN3/c1-7(2,3)5-4(8)6(9)11-10-5/h1-3H3,(H3,9,10,11)

InChI Key

OKXHUYVXPMZFMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)N)F

Origin of Product

United States

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